2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole
Description
Properties
CAS No. |
1112348-42-1 |
|---|---|
Molecular Formula |
C23H20N6O4S |
Molecular Weight |
476.51 |
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
GLTWAMPGXSGJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting product with an indole derivative under appropriate reaction conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted indole and piperazine compounds .
Scientific Research Applications
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Drug Discovery: Its unique structure makes it a valuable scaffold for the development of new drugs, especially those targeting specific receptors or enzymes.
Neuroscience Studies: The compound is used in studies exploring the mechanisms of neurotransmission and receptor binding.
Industrial Applications: It is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s indole moiety can bind to various receptors in the central nervous system, while the piperazine ring can interact with enzymes involved in neurotransmitter metabolism . These interactions can modulate neurotransmission and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with several classes of piperazine- and indole-containing molecules. Below is a detailed comparison based on structural motifs, substituent effects, and available biological data.
Core Structure and Substituent Variations
Key Observations :
- Indole vs.
- Linker Groups : Carbonyl linkers (as in the target compound) may enhance rigidity and hydrogen-bonding capacity compared to methyl linkers (e.g., 3b in ).
- Substituent Position : The 3-fluorobenzoyl group on the target compound contrasts with 2-fluorophenyl (3b) or 4-substituted aryl groups (C4–C7 in ), influencing steric and electronic interactions with receptors.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, as seen in ethiprole and fipronil (), though indole N-H could remain a site for glucuronidation.
Biological Activity
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a synthetic compound that integrates the structural features of indole and piperazine, making it a candidate for various therapeutic applications, particularly in the fields of oncology and neurology. The compound's molecular formula is C18H19FN4O2, with a molecular weight of approximately 344.37 g/mol. Its unique structural characteristics contribute to its biological activity, which is the focus of this article.
Structural Characteristics
The compound features:
- Indole Moiety : A bicyclic structure that is often associated with biological activity.
- Piperazine Ring : Known for its role in drug design due to its ability to enhance solubility and bioavailability.
- Fluorobenzoyl Group : This substituent is believed to enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown efficacy against various cancer cell lines, including breast cancer. For instance, it has been reported that similar piperazine derivatives have IC50 values indicating moderate to significant efficacy against human breast cancer cells, comparable to known chemotherapeutics such as Olaparib .
- PARP1 Inhibition : Compounds related to this structure have been found to inhibit PARP1 activity, which is crucial in cancer treatment as it plays a role in DNA repair mechanisms. The inhibition percentages observed in studies ranged from 53% to 82% at varying concentrations .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, influencing pathways associated with cancer cell proliferation and apoptosis.
- Cellular Pathways : It may modulate key signaling pathways involved in tumor growth and survival.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-fluorobenzoyl)piperazine | Contains piperazine and fluorobenzoyl but lacks indole | Limited biological versatility |
| Indole-3-carboxaldehyde | Contains indole but lacks piperazine | Focused on different biological pathways |
| 4-(3-fluorobenzoyl)piperazine-2,6-dione | Combines piperazine and fluorobenzoyl groups | Different reactivity due to dione functionality |
The dual functionality derived from both indole and piperazine structures enhances the potential for diverse biological activities compared to similar compounds.
Case Studies
A study involving related compounds demonstrated their potential anticancer effects. For instance:
Q & A
Q. How can metabolic stability be improved without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
